molecular formula C30H20 B1507085 [5]Cycloparaphenylene CAS No. 96100-94-6

[5]Cycloparaphenylene

Cat. No.: B1507085
CAS No.: 96100-94-6
M. Wt: 380.5 g/mol
InChI Key: CPWZIBNNYXGKBU-UHFFFAOYSA-N
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Description

[5]Cycloparaphenylene is a benzenoid aromatic compound.

Mechanism of Action

Mechanism of Action of 5Cycloparaphenylene

Properties

IUPAC Name

hexacyclo[16.2.2.22,5.26,9.210,13.214,17]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H20/c1-2-22-4-3-21(1)23-5-7-25(8-6-23)27-13-15-29(16-14-27)30-19-17-28(18-20-30)26-11-9-24(22)10-12-26/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWZIBNNYXGKBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C=CC(=C4C=CC(=C5C=CC(=C6C=CC(=C1C=C2)C=C6)C=C5)C=C4)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[5]Cycloparaphenylene
Reactant of Route 2
[5]Cycloparaphenylene
Reactant of Route 3
[5]Cycloparaphenylene
Reactant of Route 4
[5]Cycloparaphenylene
Reactant of Route 5
[5]Cycloparaphenylene
Reactant of Route 6
[5]Cycloparaphenylene

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